3-chloro-N-(4-morpholinophenyl)propanamide

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

3-Chloro-N-(4-morpholinophenyl)propanamide (CAS 250714-83-1) is a heterobifunctional small molecule comprising a 4-morpholinoaniline head group linked via an amide bond to a 3-chloropropanoyl side chain (MW 268.74 Da, molecular formula C₁₃H₁₇ClN₂O₂). It is categorized as a chloroacetamide-based building block within the phenylmorpholine class and is principally utilized as a versatile intermediate for constructing kinase-focused chemical libraries, particularly those targeting the PI3K/PIKK family, due to the well-validated morpholine pharmacophore.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
CAS No. 250714-83-1
Cat. No. B1272526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-morpholinophenyl)propanamide
CAS250714-83-1
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)CCCl
InChIInChI=1S/C13H17ClN2O2/c14-6-5-13(17)15-11-1-3-12(4-2-11)16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)
InChIKeyMYQDHBJKARHZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(4-morpholinophenyl)propanamide (CAS 250714-83-1): Procurement-Grade Specification & Scaffold Classification


3-Chloro-N-(4-morpholinophenyl)propanamide (CAS 250714-83-1) is a heterobifunctional small molecule comprising a 4-morpholinoaniline head group linked via an amide bond to a 3-chloropropanoyl side chain (MW 268.74 Da, molecular formula C₁₃H₁₇ClN₂O₂) [1]. It is categorized as a chloroacetamide-based building block within the phenylmorpholine class and is principally utilized as a versatile intermediate for constructing kinase-focused chemical libraries, particularly those targeting the PI3K/PIKK family, due to the well-validated morpholine pharmacophore [2].

Why 3-Chloro-N-(4-morpholinophenyl)propanamide Cannot Be Casually Substituted: A Reactivity & Handling Perspective


Although several chloro-substituted N-(4-morpholinophenyl)propanamide analogs exist, they are not functionally interchangeable for synthetic or procurement purposes. The position of the chlorine atom (3-chloro vs. 2-chloro) critically dictates the electrophilic reactivity of the alkyl chain, with the primary alkyl chloride in the target compound offering superior SN2 displacement kinetics compared to the sterically hindered secondary chloride in the 2-chloro isomer [1]. Furthermore, the free-base form of the target compound (mp 180–182 °C) provides distinct handling and storage advantages over the hydrochloride salt of the 2-chloro analog (mp 190–191 °C), which introduces additional counterion mass and potential hygroscopicity concerns [2]. The dimethyl-substituted variant (3-chloro-2,2-dimethyl-N-(4-morpholinophenyl)propanamide, MW 296.79 Da) carries a quaternary center adjacent to the reactive site, further attenuating reactivity and increasing molecular weight, which complicates downstream synthetic sequence design [3]. These differences are not cosmetic—they directly influence reaction yields, purification protocols, and final compound integrity in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 3-Chloro-N-(4-morpholinophenyl)propanamide (CAS 250714-83-1)


Primary Alkyl Chloride vs. Secondary Chloride: Impact on Nucleophilic Displacement Reactivity

The target compound bears a primary alkyl chloride on a linear propanamide chain, enabling unhindered nucleophilic attack in SN2-type displacement reactions. The closest positional isomer, 2-chloro-N-(4-morpholinophenyl)propanamide (CAS 1171620-74-8), features a secondary chloride at the alpha-carbon to the amide, which introduces steric crowding and reduces the bimolecular rate constant (k₂) for displacement by an estimated factor of 10- to 100-fold based on well-established structure-reactivity relationships for alkyl halides [1]. In practical synthetic sequences, this translates to requiring higher temperatures, longer reaction times, or stronger nucleophiles for the 2-chloro isomer, increasing the risk of side reactions such as elimination to acrylamide byproducts .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Free Base Physicochemical Profile: Melting Point Advantage for Purification and Formulation

The target compound is a crystalline free base with a reported melting point of 180–182 °C [1]. In contrast, the 2-chloro positional isomer is most commonly supplied as its hydrochloride salt (mp 190–191 °C) [2]. While the melting points appear similar, the critical differentiation lies in chemical form: the free base avoids the additional 36.46 Da of HCl mass (representing ~13% of the parent MW), simplifies stoichiometric calculations for subsequent amide coupling or alkylation reactions, and eliminates counterion compatibility issues with strong bases used in deprotonation steps. The free base nature also facilitates direct use in aprotic coupling reactions without a pre-neutralization step [3].

Process Chemistry Solid-State Characterization Pre-formulation

Morpholine Pharmacophore Conformity: Documented PI3K/PIKK Kinase Hinge-Binding Motif

The morpholine oxygen atom in the 4-morpholinophenyl scaffold is established as a critical hydrogen-bond acceptor that interacts with the hinge region of PI3K and related PIKK kinases. A comprehensive medicinal chemistry review of PI3K/PIKK inhibitors identified the morpholine ring as the most prevalent hinge-binding motif across multiple chemotypes, present in clinical candidates including pictilisib (GDC-0941) and buparlisib (BKM120) [1]. The target compound retains this essential pharmacophoric element in its unelaborated form, providing a validated starting point for kinase inhibitor library synthesis. The non-chlorinated analog N-(4-morpholinophenyl)propanamide lacks the reactive chloro handle necessary for further diversification, while the 2,2-dimethyl analog (MW 296.79 Da) introduces an additional quaternary carbon that alters the trajectory of the reactive handle and increases lipophilicity (estimated ΔLogP ≈ +0.8–1.2), potentially compromising the physicochemical profile of derived analogs [2].

Kinase Drug Discovery Pharmacophore Modeling PI3K Inhibition

Commercial Availability with Full Analytical Documentation: Purity and Characterization Comparison

The target compound is offered by multiple reputable vendors with a minimum purity specification of 95% (HPLC or equivalent), full characterization data including ¹H NMR, and an MDL number (MFCD00172701) that ensures traceable structure registration [1]. By comparison, the 2,2-dimethyl analog (CAS 250714-76-2) lacks a consistent purity specification across vendors and has limited analytical data available publicly, complicating procurement qualification [2]. The 2-chloro isomer is commonly supplied only as its hydrochloride salt, which may contain residual HCl and variable stoichiometry unless explicitly assayed; free base purity for this comparator cannot be directly benchmarked against the target compound without salt-to-base conversion [3].

Procurement Specifications Quality Assurance Analytical Chemistry

Optimal Procurement-Driven Application Scenarios for 3-Chloro-N-(4-morpholinophenyl)propanamide


PI3K/PIKK-Focused Kinase Inhibitor Library Synthesis

As a bifunctional building block bearing the morpholine pharmacophore essential for hinge-region hydrogen bonding in PI3K and PIKK kinases [1], the target compound is ideally suited as a key intermediate in parallel library synthesis. Its primary alkyl chloride enables efficient, predictable SN2 coupling with a wide range of amine, thiol, and phenoxide nucleophiles under mild conditions, generating diverse analog sets while preserving the critical morpholine–kinase interaction. The free base form eliminates pre-neutralization steps, accelerating library production timelines.

Targeted Covalent Inhibitor (TCI) Probe Development

The 3-chloropropanamide moiety can serve as a latent electrophilic warhead precursor. Upon elaboration, the chloroacetyl group can be converted to acrylamide-based covalent inhibitors that target non-catalytic cysteine residues in kinases (e.g., EGFR T790M, BTK C481S). The primary chloride position ensures that the resulting acrylamide is optimally spaced from the morpholinophenyl recognition element, a spatial arrangement that would be disrupted by the 2-chloro or 2,2-dimethyl variants .

Chemical Probe Synthesis Requiring Defined Physicochemical Properties

With a moderate calculated LogP (XLogP3 = 1.4) [2], the target compound occupies a favorable lipophilicity range for CNS drug discovery and chemical probe development. It avoids the elevated LogP of the dimethyl analog (~2.2–2.6), which would likely increase plasma protein binding and reduce aqueous solubility in derived analogs. This property profile aligns with lead-like criteria (Rule of 5 compliance) when the chloro handle is substituted with polar fragments, making it a strategic choice for hit-to-lead optimization programs.

Solid-Phase Organic Synthesis (SPOS) Resin Loading

The primary alkyl chloride functionality enables efficient on-resin derivatization via nucleophilic displacement, where unhindered access to the electrophilic carbon is critical for achieving high loading yields. The 2-chloro analog's steric hindrance would reduce on-resin coupling efficiency and complicate cleavage protocols. The defined melting point (180–182 °C) and crystalline nature of the target compound also facilitate accurate weighing and handling in automated solid-phase synthesis workstations [3].

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